molecular formula C8H10BrNO2S B15227074 2-Bromo-4,6-dimethylbenzenesulfonamide

2-Bromo-4,6-dimethylbenzenesulfonamide

Cat. No.: B15227074
M. Wt: 264.14 g/mol
InChI Key: CMUGUBHOVGLTNX-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylbenzenesulfonamide is an organosulfur compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylbenzenesulfonamide typically involves the bromination of 4,6-dimethylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfinamides.

Scientific Research Applications

2-Bromo-4,6-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their normal function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target enzyme .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,6-dimethylbenzenesulfonamide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

2-bromo-4,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

CMUGUBHOVGLTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)C

Origin of Product

United States

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